molecular formula C17H18ClN3O5S B4057985 N-{4-[(butylamino)sulfonyl]phenyl}-4-chloro-3-nitrobenzamide

N-{4-[(butylamino)sulfonyl]phenyl}-4-chloro-3-nitrobenzamide

Cat. No. B4057985
M. Wt: 411.9 g/mol
InChI Key: BHYCGXGAIIJJPF-UHFFFAOYSA-N
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Description

N-{4-[(butylamino)sulfonyl]phenyl}-4-chloro-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BAY 11-7082 and is a potent inhibitor of nuclear factor-kappa B (NF-κB) activation.

Scientific Research Applications

Novel Compounds Synthesis

A notable application involves the synthesis of novel diamines with built-in sulfone, ether, and amide structures, which are subsequently used to prepare thermally stable polyimides. These polymers exhibit significant potential in advanced materials due to their thermal stability and unique physical properties. The process involves a series of nucleophilic reactions leading to the preparation of a novel sulfone ether amide diamine (SEAD), which is then reacted with different aromatic dianhydrides to produce poly(sulfone ether amide imide)s. These materials are characterized and evaluated for their thermal behavior, stability, and inherent viscosity, highlighting their potential in high-performance applications (Mehdipour‐Ataei et al., 2004).

Antibacterial Activity

Another research avenue explores the antibacterial properties of compounds synthesized from N-{4-[(butylamino)sulfonyl]phenyl}-4-chloro-3-nitrobenzamide derivatives. One study synthesized a series of derivatives and conducted molecular docking and antibacterial evaluation against Proteus vulgaris. The findings indicate that certain derivatives exhibit low minimum inhibitory concentration (MIC) values, suggesting potent antibacterial activity. This research underscores the potential of these compounds in developing new antibacterial agents (Ravichandiran et al., 2015).

properties

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-4-chloro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O5S/c1-2-3-10-19-27(25,26)14-7-5-13(6-8-14)20-17(22)12-4-9-15(18)16(11-12)21(23)24/h4-9,11,19H,2-3,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYCGXGAIIJJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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